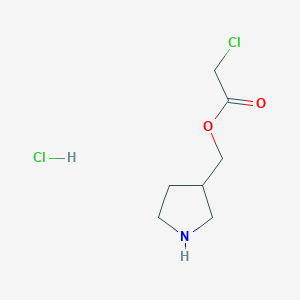

3-Pyrrolidinylmethyl 2-chloroacetate hydrochloride

描述

3-Pyrrolidinylmethyl 2-chloroacetate hydrochloride is a chemical compound with the molecular formula C7H13Cl2NO2. It is known for its versatile applications in scientific research, particularly in the fields of organic chemistry, drug synthesis, and pharmaceutical development .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinylmethyl 2-chloroacetate hydrochloride typically involves the reaction of pyrrolidine with chloroacetic acid in the presence of a suitable base. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels .

化学反应分析

Types of Reactions

3-Pyrrolidinylmethyl 2-chloroacetate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.

Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

Substitution Reactions: Products include substituted pyrrolidinylmethyl derivatives.

Hydrolysis: Products include pyrrolidine, chloroacetic acid, and their respective salts.

Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.

科学研究应用

Scientific Research Applications

3-Pyrrolidinylmethyl 2-chloroacetate hydrochloride has several notable applications in scientific research:

- Medicinal Chemistry : It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting viral infections and neurological disorders.

- Potential Retroviral Protease Inhibitor : Preliminary studies suggest that this compound may inhibit certain proteases involved in viral replication, making it a candidate for antiviral therapies.

- Building Block for Drug Development : Its structure allows it to be modified into other pharmacologically active compounds, contributing to the development of new drugs targeting diseases such as HIV.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:

- Enzyme Inhibition : Studies indicate that it may inhibit proteases critical for viral replication, although detailed kinetic studies are necessary to fully understand its mechanism of action.

- Receptor Interaction : The compound's structural features enable it to potentially mimic neurotransmitters, influencing synaptic transmission and neurochemical pathways.

Case Studies and Research Findings

- Antiviral Activity : A study focusing on the compound's ability to inhibit retroviral proteases showed promising results, highlighting its potential use in developing antiviral medications.

- Neuropharmacological Studies : Research indicating that compounds with similar structures exhibit significant pharmacological activities suggests that this compound could modulate neurotransmitter systems effectively.

- Synthetic Pathways Exploration : Various synthetic pathways have been explored to optimize the yield and purity of this compound, emphasizing its importance as a versatile building block in organic synthesis.

作用机制

The mechanism of action of 3-Pyrrolidinylmethyl 2-chloroacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Similar Compounds

- 2-Chloroethylamine hydrochloride

- 2-Chloroacetic acid

- Pyrrolidine

Uniqueness

3-Pyrrolidinylmethyl 2-chloroacetate hydrochloride is unique due to its combination of a pyrrolidine ring and a chloroacetate group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

生物活性

Overview

3-Pyrrolidinylmethyl 2-chloroacetate hydrochloride (CAS Number: 1219979-36-8) is a chemical compound characterized by its pyrrolidine ring and chloroacetate group. This structure confers unique properties that have made it a subject of interest in various fields, including organic chemistry, drug synthesis, and biological research. The compound has shown potential in modulating biological activities, particularly in enzyme interactions and metabolic pathways.

- Molecular Formula : C7H13Cl2NO2

- Molecular Weight : 202.09 g/mol

- Structure : Contains a pyrrolidine moiety linked to a chloroacetate group, which enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various physiological effects. The exact pathways involved are still under investigation but may include:

- Enzyme inhibition : Modulating the activity of enzymes involved in metabolic processes.

- Receptor interaction : Influencing receptor-mediated signaling pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against certain bacterial strains. This property is significant in the context of increasing antibiotic resistance, where new compounds are urgently needed.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Investigations into its effects on cancer cell lines have shown promise, indicating potential mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- Objective : To evaluate the effectiveness of this compound against Gram-positive and Gram-negative bacteria.

- Methodology : Disc diffusion method was employed to assess inhibition zones.

- Results : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

-

Anticancer Activity Assessment :

- Objective : To investigate the cytotoxic effects on various cancer cell lines.

- Methodology : MTT assay was used to measure cell viability after treatment with different concentrations of the compound.

- Findings : A dose-dependent reduction in cell viability was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Chloroethylamine hydrochloride | Amino compound | Neurotoxic effects |

| 2-Chloroacetic acid | Carboxylic acid | Antimicrobial properties |

| Pyrrolidine | Heterocyclic amine | Neuroprotective effects |

This compound stands out due to its dual functionality from both the pyrrolidine and chloroacetate groups, providing it with unique reactivity profiles that enhance its biological activities compared to similar compounds.

常见问题

Q. Basic: What synthetic methodologies are recommended for preparing 3-Pyrrolidinylmethyl 2-chloroacetate hydrochloride?

Methodological Answer:

The synthesis typically involves esterification of 2-chloroacetic acid with a pyrrolidinylmethanol derivative, followed by hydrochloride salt formation. Key steps include:

- Chloroacetylation : React 3-pyrrolidinylmethanol with chloroacetyl chloride in anhydrous solvents (e.g., tetrahydrofuran) under nitrogen to prevent hydrolysis .

- Salt Formation : Treat the free base with HCl gas or concentrated hydrochloric acid in a non-aqueous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

- Purification : Recrystallize from ethanol or ethyl acetate to achieve high purity.

Critical Parameters (derived from analogous syntheses in ):

| Step | Solvent | Temperature | Catalyst | Yield |

|---|---|---|---|---|

| Chloroacetylation | THF | 0–10°C (initial), then RT | None | ~93% |

| Salt Formation | Ether | RT | HCl gas | ~85% |

Note : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity by melting point analysis .

Q. Basic: How should researchers ensure the stability of this compound during storage?

Methodological Answer:

Stability is influenced by moisture, temperature, and light. Recommended protocols:

- Storage Conditions :

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect hydrolysis or decomposition .

Q. Advanced: How can conflicting NMR data for this compound be resolved?

Methodological Answer:

Conflicts often arise from solvent effects, salt formation, or diastereomerism. Strategies include:

- 2D NMR Analysis : Use COSY, HSQC, and NOESY to assign proton and carbon signals unambiguously. Compare with literature data for analogous pyrrolidine hydrochlorides (e.g., Vernakalant Hydrochloride in ).

- Deuterated Solvents : Test in DMSO-d₆ and CDCl₃ to observe hydrogen bonding effects from the hydrochloride .

- Computational Modeling : Validate assignments using DFT calculations (e.g., Gaussian software) to predict chemical shifts .

Q. Advanced: What strategies minimize diastereomer formation during synthesis?

Methodological Answer:

Diastereomers form due to chiral centers in the pyrrolidine ring. Mitigation approaches:

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during esterification.

- Temperature Control : Maintain low temperatures (0–5°C) during critical steps to reduce racemization .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance stereochemical control.

Example Workflow :

Synthesize the pyrrolidinylmethanol precursor with high enantiomeric purity (e.g., via asymmetric reduction).

Perform chloroacetylation at 0°C with slow reagent addition.

Isolate the product via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. Intermediate: Which analytical techniques are optimal for impurity profiling?

Methodological Answer:

Impurities include unreacted precursors, hydrolyzed products, and stereoisomers. Recommended methods:

- HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient. Compare with impurity standards (e.g., EP guidelines in ).

- Ion Chromatography : Detect chloride counterion stoichiometry and residual salts .

- Karl Fischer Titration : Quantify moisture content (<0.1% w/w) to assess hydrolysis risk .

Impurity Limits (based on ):

| Impurity Type | Acceptable Limit | Analytical Method |

|---|---|---|

| Organic (e.g., diastereomers) | ≤0.15% | Chiral HPLC |

| Inorganic (e.g., Cl⁻) | ≤0.05% | Ion Chromatography |

Q. Advanced: How to design degradation studies for mechanistic insights?

Methodological Answer:

Degradation pathways (hydrolysis, oxidation) can be studied via:

- Forced Degradation :

- Acid/Base Hydrolysis : Reflux in 0.1M HCl/NaOH (70°C, 24 hrs) and monitor by HPLC .

- Oxidative Stress : Expose to 3% H₂O₂ at RT for 48 hrs.

- Mechanistic Probes :

Key Findings from Analogous Compounds :

属性

IUPAC Name |

pyrrolidin-3-ylmethyl 2-chloroacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2.ClH/c8-3-7(10)11-5-6-1-2-9-4-6;/h6,9H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTDCNBZMUNRGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1COC(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。